Anti-Inflammatory Potency: Tiflamizole 8-Fold More Potent Than Indomethacin in the Rat Adjuvant Arthritis Model
In the rat adjuvant-induced arthritis assay, tiflamizole (designated compound 8d in the original study) achieved an 8-fold greater anti-inflammatory potency than indomethacin when both compounds were administered orally within the same experimental series [1]. This head-to-head comparison was assessed using the established adjuvant arthritis ED₅₀ endpoint, with paw swelling as the primary outcome measure. Additionally, several other 4,5-diaryl-2-(substituted thio)-1H-imidazole analogs were found to be more potent than phenylbutazone, but only the sulfone (tiflamizole) reached the 8× indomethacin potency threshold.
| Evidence Dimension | Anti-inflammatory potency (ED₅₀ in rat adjuvant-induced arthritis) |
|---|---|
| Target Compound Data | Tiflamizole (compound 8d): 8× indomethacin potency |
| Comparator Or Baseline | Indomethacin (reference standard NSAID) |
| Quantified Difference | 8-fold greater potency than indomethacin |
| Conditions | Oral administration; rat adjuvant-induced arthritis model; paw edema measurement; J Med Chem 1985;28(9):1188-1194 |
Why This Matters
This 8-fold potency advantage, established in a direct head-to-head comparison, means experimental protocols can use substantially lower tiflamizole doses to achieve equivalent anti-inflammatory effect, directly reducing the risk of dose-dependent NSAID toxicities that commonly confound preclinical chronic arthritis studies.
- [1] Sharpe TR, Cherkofsky SC, Hewes WE, Smith DH, Gregory WA, Haber SB, Leadbetter MR, Whitney JG. Preparation and antiarthritic and analgesic activity of 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their sulfoxides and sulfones. J Med Chem. 1985;28(9):1188-1194. DOI: 10.1021/jm00147a011. PMID: 3875725. View Source
